1-(2,3-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Description
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a halogenated ketone derivative featuring a phenyl ring substituted with two trifluoromethylthio (-SCF₃) groups at the 2- and 3-positions.
Properties
Molecular Formula |
C11H7ClF6OS2 |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |
InChI Key |
ZRXBCXDBAGBVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The chloropropanone moiety can act as an electrophilic center, facilitating interactions with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Structural Isomerism: 2,3- vs. 3,5-Substituted Derivatives
A critical comparison involves positional isomerism. 1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one (CAS: 1803746-61-3) shares the same molecular formula (C₁₁H₇ClF₆OS₂) but differs in substituent placement (3,5- vs. 2,3-positions) . Key differences include:
- Electronic Effects : Both isomers feature electron-withdrawing -SCF₃ groups, but the proximity of substituents in the 2,3-isomer may amplify electron-deficient properties, altering reactivity in nucleophilic substitution or cyclization reactions.
Table 1: Comparison of Structural Isomers
Halogen Variation: Chloro vs. Bromo Derivatives
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS: 1806530-61-9) differs by replacing chlorine with bromine at the α-carbon. Key distinctions include:
- Leaving Group Ability : Bromine’s higher polarizability and weaker C-Br bond enhance its leaving group capability compared to chlorine, favoring nucleophilic substitution reactions .
- Physicochemical Properties : The bromo derivative has a higher molecular weight (413.2 vs. ~368.75) and likely exhibits differences in solubility or melting points due to increased van der Waals forces.
Table 2: Chloro vs. Bromo Derivatives
| Property | Chloro Derivative (Target) | Bromo Derivative |
|---|---|---|
| Molecular Formula | C₁₁H₇ClF₆OS₂ | C₁₁H₇BrF₆OS₂ |
| Molecular Weight | 368.75 | 413.2 |
| Leaving Group | Cl⁻ | Br⁻ |
| Reactivity in SN Reactions | Moderate | High |
Core Structure Variations: Propan-2-one vs. Heterocyclic Systems
The target compound’s propan-2-one backbone contrasts with heterocyclic analogs, such as pyrazolo[1,5-b][1,2,4]triazine derivatives synthesized from 1-chloropropan-2-one intermediates . Differences include:
- Reactivity : The ketone group in propan-2-one allows for condensation or nucleophilic attacks, whereas heterocycles like triazines exhibit aromatic stability and distinct electronic profiles.
- Biological Activity : Heterocyclic derivatives (e.g., 1,3,4-thiadiazoles) have demonstrated anti-tumor activity via DNA binding, suggesting that the target compound’s trifluoromethylthio groups may enhance lipophilicity and target affinity .
Substituent Effects: Trifluoromethylthio vs. Benzoxazole/Thiazole
Comparisons with 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one (from anti-tumor studies) highlight:
- Biological Implications : While benzoxazole derivatives act as DNA binders, the target compound’s -SCF₃ groups may improve metabolic stability and membrane permeability .
Biological Activity
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is an organosulfur compound characterized by its unique trifluoromethylthio groups and chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C11H7ClF6OS2
- Molecular Weight : 368.75 g/mol
- Structure : The compound features a phenyl ring substituted with two trifluoromethylthio groups, enhancing its chemical reactivity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The trifluoromethylthio substituents are thought to enhance lipophilicity, improving membrane penetration and interaction with microbial targets.
Table 1: Antimicrobial Activity Data
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 8 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival. Mechanisms of action include enzyme inhibition and modulation of receptor signaling pathways.
Case Study: Inhibition of Cancer Cell Growth
A study evaluated the effects of the compound on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results :
- MCF-7: IC50 = 15 µM
- HeLa: IC50 = 20 µM
The biological activity of this compound is attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The trifluoromethylthio groups enhance the binding affinity to enzymes or receptors, potentially leading to the inhibition of key metabolic pathways in microbial and cancer cells.
Synthesis and Derivatives
The synthesis typically involves the reaction of 2,3-bis(trifluoromethylthio)benzene with chloropropanoyl chloride under controlled conditions. Variations in synthesis can lead to different derivatives with unique biological profiles.
Table 2: Derivatives and Their Properties
| Derivative | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one | Different substitution pattern | Moderate anticancer activity |
| 1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one | Lacks trifluoromethylthio groups | Lower antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
